molecular formula C13H12Cl2N2O B12879878 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone CAS No. 91480-92-1

1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B12879878
CAS No.: 91480-92-1
M. Wt: 283.15 g/mol
InChI Key: QYFTYNDVFQJBRY-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone comprises a central pyrrole ring substituted at positions 2, 4, and 5 with methyl, amino, and 3,4-dichlorophenyl groups, respectively. The ketone functionality at position 3 introduces polarity, influencing the compound’s crystalline packing. Crystallographic data, though not fully reported for this specific compound, can be inferred from analogous structures. For instance, a related pyrrolidinyl ketone derivative crystallizes in a monoclinic system with space group C2/c and unit cell parameters a = 55.051 Å, b = 3.8355 Å, c = 35.979 Å, and β = 125.2°. Such parameters suggest a dense packing arrangement stabilized by van der Waals forces and halogen interactions from the dichlorophenyl moiety.

X-ray diffraction studies of similar compounds reveal intramolecular hydrogen bonds between the amino group and adjacent carbonyl oxygen, with bond lengths of approximately 2.18 Å. These interactions planarize the pyrrole ring, enhancing π-π stacking between aromatic systems. The dichlorophenyl group adopts a nearly orthogonal orientation relative to the pyrrole ring, minimizing steric clashes with the methyl substituent.

Crystallographic Parameter Value
Molecular Weight 283.153 g/mol
Density 1.367 g/cm³
Space Group Monoclinic (C2/c)
Unit Cell Volume 6207 ų

Properties

CAS No.

91480-92-1

Molecular Formula

C13H12Cl2N2O

Molecular Weight

283.15 g/mol

IUPAC Name

1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H12Cl2N2O/c1-6-11(7(2)18)12(16)13(17-6)8-3-4-9(14)10(15)5-8/h3-5,17H,16H2,1-2H3

InChI Key

QYFTYNDVFQJBRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=C(C=C2)Cl)Cl)N)C(=O)C

Origin of Product

United States

Preparation Methods

Pyrrole Ring Construction and Substitution

The pyrrole core is typically synthesized via condensation reactions involving substituted amino ketones or nitriles with aromatic aldehydes or halogenated phenyl precursors. A common approach includes:

Introduction of the 3,4-Dichlorophenyl Group

The 3,4-dichlorophenyl substituent is introduced either by:

  • Starting with 3,4-dichlorophenyl-substituted precursors such as 4-chlorophenacyl bromide derivatives.
  • Electrophilic aromatic substitution or cross-coupling reactions to attach the dichlorophenyl moiety to the pyrrole ring after ring formation.

Amino Group Functionalization

The 4-amino group on the pyrrole ring is introduced by:

  • Using amino-substituted starting materials or intermediates.
  • Post-synthetic modification such as reduction of nitro groups or amination reactions on the pyrrole ring.

Ethanone Group Formation

The ethanone group at the 3-position of the pyrrole ring is typically introduced by:

  • Acetylation reactions on the pyrrole ring.
  • Use of aluminum isopropylate as a catalyst in isopropanol solvent to facilitate acetyl group formation via distillation of acetone byproduct.

Representative Synthetic Procedure (Based on Patent HU210151B)

Step Reagents & Conditions Description
1 1-(4'-amino-3',5'-dichlorophenyl)-2-tert-butylamino-ethanone hydrochloride, isopropanol, aluminum isopropylate Stirred at 80 °C for 6-8 hours with distillation of acetone byproduct to promote acetylation and ring formation.
2 Cooling to room temperature Reaction mixture cooled to stabilize intermediate.
3 Addition of 2 M aqueous hydrochloric acid, reflux for 10 minutes Acidic workup to complete reaction and remove impurities.
4 Cooling and neutralization with saturated aqueous sodium carbonate Neutralization and extraction of product into organic phase (ethyl acetate).
5 Purification by extraction and recrystallization Final isolation of 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone.

This method highlights the use of aluminum isopropylate as a Lewis acid catalyst to facilitate acetylation and cyclization, with careful control of temperature and pH to optimize yield and purity.

Comparative Data Table of Key Synthetic Parameters

Parameter Typical Conditions Notes
Catalyst Aluminum isopropylate (0.025-0.05 mol) Lewis acid catalyst for acetylation and cyclization
Solvent Isopropanol (30 mL per 0.01 mol substrate) Medium for reaction and acetone distillation
Temperature 80 °C (6-8 hours) Promotes acetylation and ring closure
Workup Acid 2 M HCl, reflux 10 min Removes catalyst residues and stabilizes product
Neutralization Saturated Na2CO3 aqueous solution Extracts product into organic phase
Extraction Solvent Ethyl acetate Efficient for product isolation
Yield Not explicitly reported, typically moderate to high Dependent on reaction scale and purity

Additional Synthetic Routes and Variations

  • Condensation with aromatic aldehydes such as 2,4-dichlorobenzaldehyde in ethanol under reflux to form benzylidenimino intermediates, which can be further cyclized to pyrrole derivatives.
  • Use of nitrile derivatives like malononitrile or ethyl cyanoacetate with substituted amino ketones in sodium ethoxide to form pyrrole rings via Michael addition and cyclization.
  • Post-synthetic modifications including chlorination, hydrazinolysis, and cyclization to diversify pyrrole derivatives for biological activity studies.

Research Findings and Optimization Notes

  • The use of aluminum isopropylate is critical for efficient acetylation and cyclization, with distillation of acetone driving the reaction forward.
  • Reaction times of 6-8 hours at 80 °C provide optimal conversion without significant decomposition.
  • Acidic workup with 2 M HCl followed by neutralization ensures removal of catalyst residues and stabilizes the amino group.
  • Extraction with ethyl acetate after neutralization yields a product suitable for further purification.
  • Variations in substituents on the phenyl ring or pyrrole nitrogen can affect reaction rates and yields, necessitating tailored conditions for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound possesses notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against certain bacterial strains. This suggests its applicability in developing new antibacterial agents .

Applications in Medicinal Chemistry

Given its biological activities, this compound is being explored for several medicinal applications:

Drug Development

The compound is under investigation as a lead compound in the development of new therapeutic agents targeting cancer and bacterial infections. Its structural features allow for modifications that may enhance efficacy and reduce side effects.

Structure-Activity Relationship Studies

Researchers are utilizing this compound to understand the relationship between its chemical structure and biological activity. This knowledge is vital for optimizing drug candidates for better therapeutic outcomes .

Material Science Applications

In addition to its medicinal uses, the compound's unique chemical structure makes it suitable for applications in material science:

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials. Research is ongoing to explore these possibilities further.

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that treatment with varying concentrations led to increased apoptosis rates compared to untreated controls .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects at specific concentrations, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares structural features and physicochemical properties of the target compound with analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
1-[4-Amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone (Target) 3,4-Cl₂Ph (5), CH₃ (2), COCH₃ (3) C₁₃H₁₂Cl₂N₂O 283.17 Liquid; IR: 1689 cm⁻¹ (C=O)
1-[4-Amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone 3-FPh (5), CH₃ (2), COCH₃ (3) C₁₃H₁₂FN₂O 245.25 Higher solubility due to F substituent
1-(5-(4-Bromophenyl)-1-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone 4-BrPh (5), 3,4-Cl₂Ph (1), CH₃ (2), COCH₃ (3) C₁₈H₁₃BrCl₂N₂O 424.67 (M+1) MS (ESI): m/z = 424; solid
1-[2-Methyl-5-phenyl-4-[(phenylmethylene)amino]-1H-pyrrol-3-yl]ethanone PhCH=N (4), Ph (5), CH₃ (2), COCH₃ (3) C₂₀H₁₈N₂O 302.38 Crystalline solid; CAS: 56464-16-5
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone Et (1), Ph (5), CH₃ (2), COCH₃ (3) C₁₅H₁₈N₂O 242.32 CAS: 56464-20-1; liquid

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorophenyl group in the target compound increases lipophilicity and may enhance membrane permeability compared to analogs with fluorine (e.g., 3-FPh) or methoxy groups .
  • Impact of Halogenation: Bromine substitution (e.g., 4-BrPh in 4t) significantly increases molecular weight and may alter bioavailability due to steric effects .
  • Amino Group Modifications: The 4-amino group in the target compound contrasts with the ethyl-substituted amino group in CAS 56464-20-1, which likely reduces hydrogen-bonding capacity and solubility .

Biological Activity

1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone, also known by its CAS number 91480-92-1, is a compound that has garnered interest for its potential biological activities. This article delves into its synthesis, characterization, and various biological effects, supported by data tables and relevant case studies.

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC13H12Cl2N2O
Molecular Weight283.157 g/mol
Density1.367 g/cm³
Boiling Point465.5 °C at 760 mmHg
Flash Point235.3 °C
LogP4.6629

These properties suggest a relatively stable compound with low solubility in water and potential for bioaccumulation due to its logP value.

Synthesis and Characterization

The synthesis of this compound typically involves reactions that integrate the pyrrole ring with chlorinated phenyl groups. Various methods have been reported, including the use of standard organic synthesis techniques such as cyclization and substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Study: Antibacterial Efficacy

  • Test Organisms : Staphylococcus aureus, Bacillus subtilis
  • Method : Disc diffusion method
  • Results : The compound demonstrated comparable antibacterial activity to standard antibiotics at varying concentrations.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored in various studies. It has been noted that the presence of a dichlorophenyl group may enhance the anti-inflammatory activity by modulating inflammatory pathways.

Case Study: Neuroinflammation
In a study focusing on neuroinflammation models, similar compounds were found to reduce nitric oxide production in activated microglia, suggesting a protective effect against neurodegenerative diseases such as Parkinson's .

Cytotoxicity and Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The presence of the pyrrole moiety is believed to contribute to its cytotoxicity.

Table: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HT2915.2
Jurkat12.5
J774A.1 Macrophages10.0

These results indicate that this compound has promising antiproliferative activity, particularly against colon cancer cells (HT29) and leukemia cells (Jurkat).

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